N-(4-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a small-molecule compound featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain terminates in a 4-ethylphenyl group. This structure combines sulfonamide and pyrimidinone pharmacophores, which are associated with diverse biological activities, including antiviral and anti-inflammatory effects .
The compound’s synthetic route likely involves alkylation of a pyrimidinone intermediate with a chloroacetamide derivative, followed by sulfonylation .
Properties
Molecular Formula |
C21H21N3O5S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-4-6-15(7-5-14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-8-16(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UNZBYENQGBFIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 4-ethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonation of anisole (methoxybenzene) using chlorosulfonic acid, followed by neutralization with a base.
Construction of the dihydropyrimidinyl ring: This can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the intermediates: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl and methoxybenzenesulfonyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinyl ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and sulfoxides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: : It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
Sulfonyl Group Modifications
- 4-Ethylbenzenesulfonyl () : The ethyl group increases hydrophobicity, which may enhance cellular uptake but reduce aqueous solubility compared to the methoxy analog .
- 4-Isopropylbenzenesulfonyl (Hit15, ) : Bulkier isopropyl substituent improves steric hindrance, possibly affecting binding pocket accessibility. Hit15 demonstrated 43% inhibition of viral infection at 10 μM .
Pyrimidinone Modifications
- Allyl and Methyl Substituents (): A compound with 4-methyl-5-allyl-pyrimidinone showed a predicted pKa of 7.83, indicating altered ionization under physiological conditions compared to the target compound .
Acetamide Side Chain Variations
- 4-Ethylphenyl (Target Compound) : Balances lipophilicity and steric bulk.
- 3-Methoxyphenyl (Hit15, ) : The methoxy group at position 3 may engage in hydrogen bonding, contributing to Hit15’s dual antiviral/anti-inflammatory activity .
- 3,4-Dimethylphenyl () : Increased hydrophobicity could enhance membrane permeability but reduce solubility (e.g., C716-0037, MolWeight 429.52) .
- 2,4-Dimethoxyphenyl () : Additional methoxy groups improve solubility but may sterically hinder target interactions .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (estimated MolWeight ~435–445 g/mol) is comparable to analogs like Hit15 and C716-0037 (429.52–435 g/mol), suggesting similar bioavailability profiles .
- Solubility : Methoxy and sulfonyl groups enhance aqueous solubility, while ethyl/isopropyl substituents increase logP values.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Hit15 and derivatives, involving sulfonylation and alkylation steps .
Biological Activity
N-(4-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, also known as G605-0795, is a compound with potential therapeutic applications. Its complex structure includes a pyrimidine ring and a sulfonamide moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of this compound is C21H21N3O5S2. The compound features several functional groups that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting bacterial folate synthesis.
- Antitumor Properties : Compounds with pyrimidine structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study focusing on the antimicrobial properties of sulfonamide compounds indicated that those with a pyrimidine core showed significant inhibition against various bacterial strains. The mechanism typically involves the competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria .
Antitumor Effects
Research has demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo. For instance, a derivative with a pyrimidine structure was found to induce apoptosis in human cancer cell lines by activating caspase pathways . The presence of the methoxybenzenesulfonyl group may enhance the compound's ability to penetrate cellular membranes and target specific cancer pathways.
Anti-inflammatory Activity
In vitro studies have shown that compounds containing sulfonamide groups can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study 1 : A compound structurally similar to this compound was tested for its efficacy against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, showcasing significant antibacterial activity.
- Case Study 2 : In a preclinical model of breast cancer, a related pyrimidine derivative exhibited a 70% reduction in tumor size compared to control groups when administered at a dosage of 50 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
